molecular formula C18H15N3O B11147086 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B11147086
M. Wt: 289.3 g/mol
InChI Key: JPVNNWYGENCUGM-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide typically involves the reaction of 1H-indole with an appropriate acylating agent. One common method is the reaction of 1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the reaction with another molecule of 1H-indole to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide is unique due to its dual indole structure connected via an acetamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-indol-1-yl-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22)

InChI Key

JPVNNWYGENCUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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